

# spectroscopic data of 2-(2,4-Difluorophenyl)pyridine (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-(2,4-Difluorophenyl)pyridine

Cat. No.: B1338927

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## An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,4-Difluorophenyl)pyridine

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(2,4-Difluorophenyl)pyridine**, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure. Experimental protocols for these analytical techniques are also provided for reproducibility.

## Molecular Structure and Properties

**2-(2,4-Difluorophenyl)pyridine** is an organic compound featuring a pyridine ring substituted at the 2-position with a 2,4-difluorophenyl group.

- Molecular Formula:  $C_{11}H_7F_2N$  [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Weight: 191.18 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- CAS Number: 391604-55-0 [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Spectroscopic Data

The following sections present the key spectroscopic data for **2-(2,4-Difluorophenyl)pyridine**, crucial for its structural elucidation and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms. Spectra are typically recorded in deuterated solvents like CDCl<sub>3</sub> or d<sub>8</sub>-THF.<sup>[6][7]</sup> Chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Table 1: <sup>1</sup>H NMR Spectroscopic Data | Chemical Shift ( $\delta$  ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | | :--- | :--- | :--- | :--- | | Data not explicitly found in search results. Expected regions are described below. | | ~8.7 | d | ~4.8 | Pyridine H-6 | | ~7.8-8.0 | m | - | Pyridine H-3, H-4 | | ~7.3-7.5 | m | - | Phenyl H-6', Pyridine H-5 | | ~6.9-7.1 | m | - | Phenyl H-3', H-5' |

Note: The assignments are predicted based on typical chemical shifts for substituted pyridines and fluorobenzenes.

Table 2: <sup>13</sup>C NMR Spectroscopic Data | Chemical Shift ( $\delta$  ppm) | Coupling Information | Assignment | | :--- | :--- | :--- | | Data not explicitly found in search results. Expected regions are described below. | | ~163 (dd) | <sup>1</sup>JCF  $\approx$  250 Hz, <sup>2</sup>JCF  $\approx$  12 Hz | Phenyl C-2' (C-F) | | ~161 (dd) | <sup>1</sup>JCF  $\approx$  250 Hz, <sup>2</sup>JCF  $\approx$  12 Hz | Phenyl C-4' (C-F) | | ~156 | - | Pyridine C-2 | | ~149 | - | Pyridine C-6 | | ~136 | - | Pyridine C-4 | | ~132 (dd) | <sup>3</sup>JCF  $\approx$  9 Hz, <sup>4</sup>JCF  $\approx$  4 Hz | Phenyl C-6' | | ~124 | - | Pyridine C-5 | | ~122 | - | Pyridine C-3 | | ~112 (dd) | <sup>2</sup>JCF  $\approx$  21 Hz, <sup>4</sup>JCF  $\approx$  4 Hz | Phenyl C-5' | | ~104 (t) | <sup>2</sup>JCF  $\approx$  26 Hz | Phenyl C-3' |

Note: Assignments and coupling constants are estimated based on known data for fluorinated aromatic compounds. Carbon-fluorine couplings can make the spectra complex.<sup>[8]</sup>

Table 3: <sup>19</sup>F NMR Spectroscopic Data

Chemical Shift ( $\delta$ ppm)	Multiplicity	Assignment
-112.8	br. s	C <sub>6</sub> F <sub>5</sub> (Reference Value)
-113.5	br	C <sub>6</sub> HF <sub>4</sub>

| -140.0 | m | C<sub>6</sub>HF<sub>4</sub> |

Note: The data is from a study involving a magnesium derivative of **2-(2,4-difluorophenyl)pyridine** in d<sub>8</sub>-THF, which may influence the exact chemical shifts.<sup>[9]</sup>

Chemical shifts for  $^{19}\text{F}$  NMR are typically referenced against  $\text{CFCl}_3$ .[\[10\]](#)[\[11\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.[\[12\]](#)[\[13\]](#)

Table 4: IR Spectroscopic Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3100-3000	Medium-Weak	Aromatic C-H stretching
~1600-1450	Strong-Medium	Aromatic C=C and C=N ring stretching vibrations
~1250-1000	Strong	C-F stretching vibrations

| Below 900 | Medium-Strong | Aromatic C-H out-of-plane bending |

Note: A computed vapor-phase IR spectrum is available for this compound.[\[1\]](#) The bands listed are characteristic for substituted pyridines and fluorinated aromatic compounds.[\[14\]](#)[\[15\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.[\[16\]](#)

Table 5: Mass Spectrometry Data

$m/z$	Interpretation
191	$[\text{M}]^+$ , Molecular ion

| 192 |  $[\text{M}+1]^+$ , Isotopic peak |

Note: The molecular ion peak is expected at  $m/z$  191, corresponding to the molecular weight of the compound.[\[2\]](#) Fragmentation patterns in electron impact (EI) ionization would likely involve

the loss of fluorine or cleavage of the bond between the two aromatic rings.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of purified **2-(2,4-Difluorophenyl)pyridine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>).[\[6\]](#)
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference for <sup>1</sup>H and <sup>13</sup>C NMR, unless the instrument is calibrated to the solvent signal.[\[7\]](#)
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra on a spectrometer (e.g., 400 MHz).[\[9\]](#) For <sup>13</sup>C NMR, proton decoupling is standard.[\[9\]](#) For <sup>19</sup>F NMR, inverse gated decoupling is often used to improve quantification.[\[17\]](#)

### IR Spectroscopy (Thin Solid Film Method)

- **Sample Preparation:** Dissolve a small amount (~10-20 mg) of the solid compound in a few drops of a volatile solvent like methylene chloride or acetone.[\[18\]](#)
- **Film Deposition:** Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[\[18\]](#)[\[19\]](#)
- **Solvent Evaporation:** Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[\[18\]](#)
- **Data Acquisition:** Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[\[18\]](#)

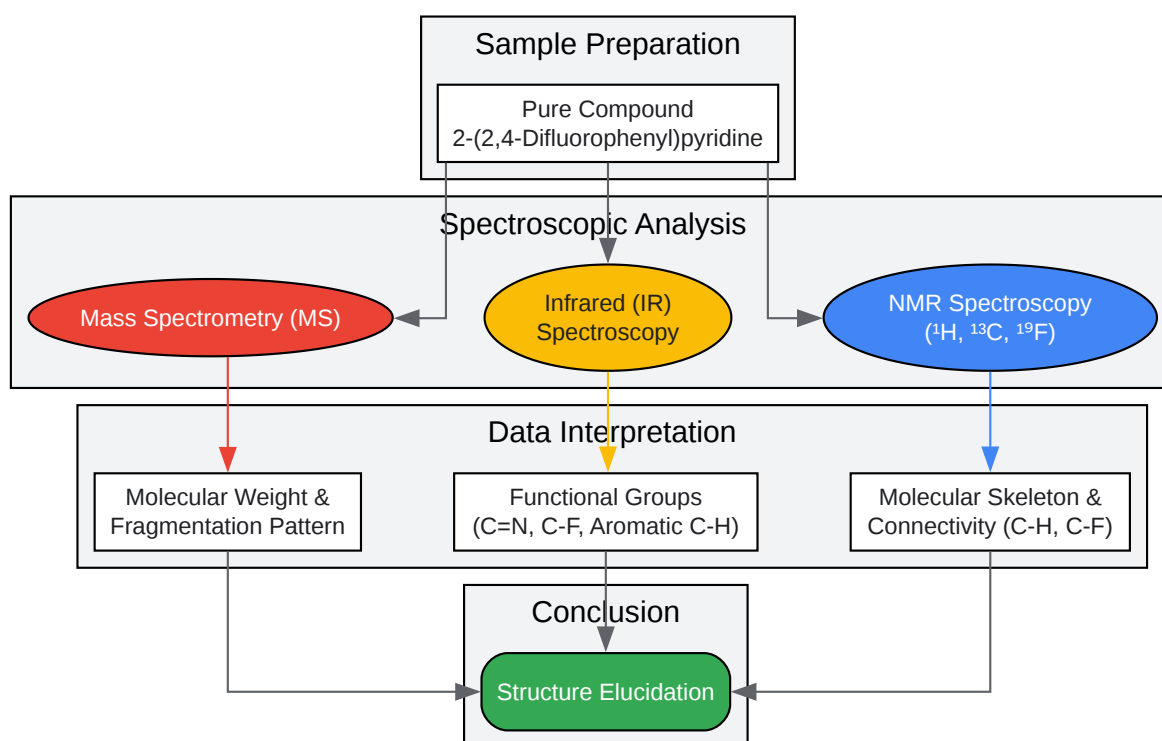
### Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or via a direct insertion probe. The sample is vaporized in a high vacuum environment.[\[20\]](#)

- Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule to form a radical cation (molecular ion).[20][21]
- Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., a quadrupole or magnetic sector).[20]
- Detection: The separated ions are detected, and their abundance is plotted against their  $m/z$  ratio to generate a mass spectrum.[21]

## Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound such as **2-(2,4-Difluorophenyl)pyridine**.



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Caption: Workflow for structural elucidation using complementary spectroscopic techniques.

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